molecular formula C18H15N3O B2964027 N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide CAS No. 1192655-71-2

N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide

Cat. No. B2964027
CAS RN: 1192655-71-2
M. Wt: 289.338
InChI Key: GGSGXXLVTMCOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide” is a chemical compound with the CAS number 1192655-71-2 . It’s offered by some chemical suppliers.


Molecular Structure Analysis

The molecular formula of “N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide” is C18H15N3O, and its molecular weight is 289.33 .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated innovative approaches to assembling cyclopropanecarboxamides with significant chemical interest due to their stereochemistry and potential as scaffolds for further chemical modification. For example, an auxiliary-enabled and Pd(OAc)2-catalyzed direct arylation method facilitated the production of di- and trisubstituted cyclopropanecarboxamides, leading to the creation of novel mono- and di-aryl-N-(quinolin-8-yl)cyclopropanecarboxamide scaffolds (Parella, Gopalakrishnan, & Babu, 2013).

Antitumor and Antibacterial Activities

The antitumor and antibacterial potentials of N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide derivatives have been extensively explored. One study synthesized a series of methyl-4-((substituted phenyl)[6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives and tested their antibacterial activity against various bacterial strains, with some compounds showing potent inhibitory activity (Murthy et al., 2011).

Antioxidant, Anti-inflammatory, and Antimicrobial Activities

Azoimine quinoline derivatives, including N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide derivatives, were synthesized and evaluated for their biological activities. They exhibited significant antioxidant potential, variable antimicrobial activity against bacteria and fungi, and anti-inflammatory activity in the range of 55–80% (Douadi et al., 2020).

Neuroprotective Applications

In the realm of neuroprotection, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a quinoxalinedione antagonist of the non-NMDA glutamate receptor, showed promise. While not directly N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide, this research indicates the broader potential of quinoxaline derivatives in cerebral ischemia protection (Sheardown et al., 1990).

properties

IUPAC Name

N-(3-quinoxalin-2-ylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-18(12-8-9-12)20-14-5-3-4-13(10-14)17-11-19-15-6-1-2-7-16(15)21-17/h1-7,10-12H,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSGXXLVTMCOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (3-quinoxalin-2-ylphenyl)amine (2.21 g, 0.01 mol) in pyridine (10 mL) was cooled to 0° C. and cyclopropanecarbonyl chloride (0.91 mL, 0.01 mol) was added dropwise over 10 min. The reaction mixture was stirred overnight at room temperature, diluted with water (50 mL) and stirred for 30 min. The resulting solid was filtered, dried, and recrystallized from toluene to afford N-[3-(quinoxalin-2-yl)phenyl]cyclopropanecarboxamide (2.0 g, 69% yield). LCMS calculated for C18H15N3O (M+H): 290.34. found 290. 1H-NMR (DMSO-d6, 250 Mhz) δH: 10.45 (1H, br. s), 9.48 (1H, s), 8.52 (1H, s), 8.20-8.05 (2H, m), 8.05-7.80 (4H, m), 7.50 (1H, m), 1.90-1.75 (1H, m), 1.40-1.32 (4H, m).
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.91 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.